molecular formula C7H10N2O2 B3359789 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione CAS No. 87581-37-1

1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

Cat. No.: B3359789
CAS No.: 87581-37-1
M. Wt: 154.17 g/mol
InChI Key: ZZRIPCBNLXIKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by its rigid bicyclic framework, which imparts significant stability and reactivity. It is commonly used in organic synthesis, catalysis, and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methylating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism by which 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s bicyclic structure allows it to stabilize transition states and facilitate the formation of reaction intermediates. This enhances the efficiency of various chemical reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione stands out due to its enhanced nucleophilicity and stability, which make it particularly effective in catalyzing a wide range of organic reactions. Its unique structure also allows for greater versatility in synthetic applications compared to its analogs .

Properties

IUPAC Name

1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7-3-2-4(5(10)8-7)6(11)9-7/h4H,2-3H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIPCBNLXIKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(=O)N1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604036
Record name 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87581-37-1
Record name 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 2
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 3
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 4
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 5
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 6
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.